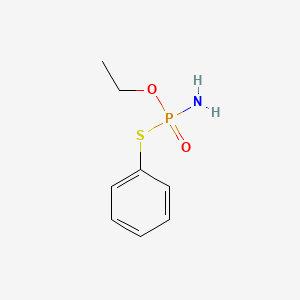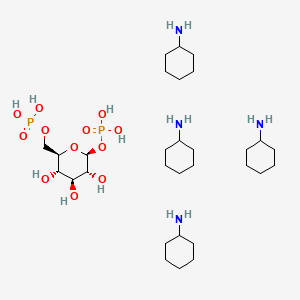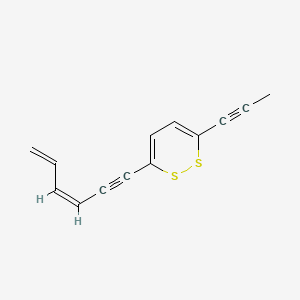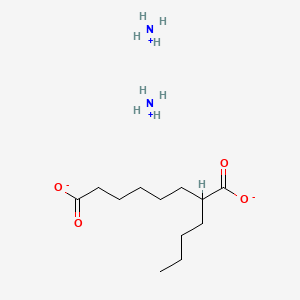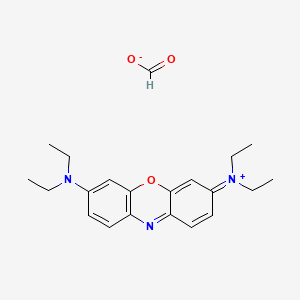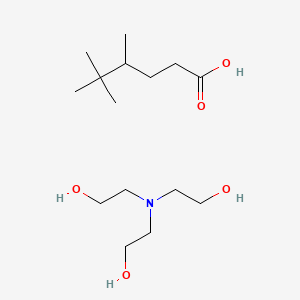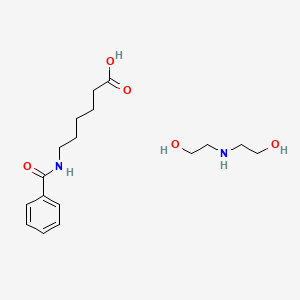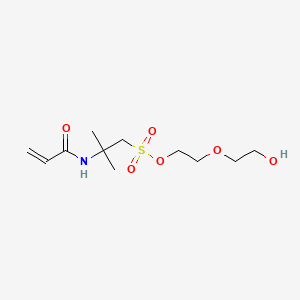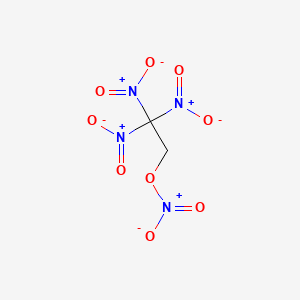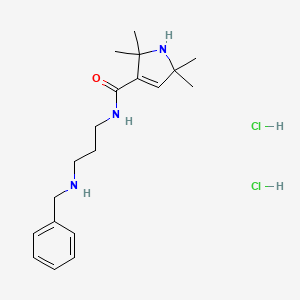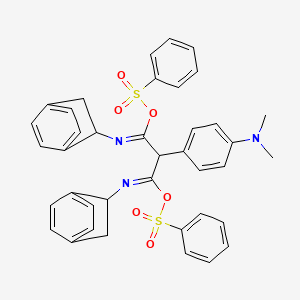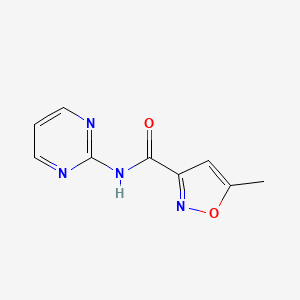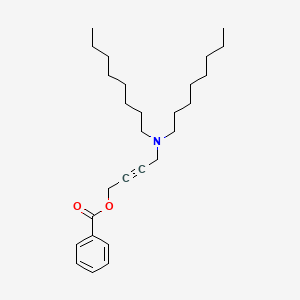
N,N'-Bis(4-(benzoylamino)-9,10-dihydro-9,10-dioxo-1-anthryl)isophthaldiamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-Bis(4-(benzoylamino)-9,10-dihydro-9,10-dioxo-1-anthryl)isophthaldiamide: is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a combination of anthracene and isophthaldiamide moieties, which contribute to its distinct chemical behavior and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis(4-(benzoylamino)-9,10-dihydro-9,10-dioxo-1-anthryl)isophthaldiamide typically involves multi-step organic reactions. One common method includes the reaction of 4-aminobenzoyl chloride with 9,10-dihydro-9,10-dioxoanthracene-1,4-diamine under controlled conditions to form the intermediate product. This intermediate is then reacted with isophthaloyl chloride to yield the final compound. The reaction conditions often involve the use of organic solvents such as dichloromethane or dimethylformamide, and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve continuous-flow synthesis techniques to enhance efficiency and yield. These methods utilize automated systems to control reaction parameters such as temperature, pressure, and reactant flow rates, ensuring consistent product quality and scalability .
Análisis De Reacciones Químicas
Types of Reactions
N,N’-Bis(4-(benzoylamino)-9,10-dihydro-9,10-dioxo-1-anthryl)isophthaldiamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted anthracene compounds .
Aplicaciones Científicas De Investigación
N,N’-Bis(4-(benzoylamino)-9,10-dihydro-9,10-dioxo-1-anthryl)isophthaldiamide has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe for biological imaging due to its unique photophysical properties.
Medicine: Explored for its potential as an anticancer agent, given its ability to interact with DNA and induce apoptosis in cancer cells.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic devices .
Mecanismo De Acción
The mechanism of action of N,N’-Bis(4-(benzoylamino)-9,10-dihydro-9,10-dioxo-1-anthryl)isophthaldiamide involves its interaction with cellular components at the molecular level. The compound can intercalate into DNA, disrupting the normal function of the genetic material and leading to cell cycle arrest and apoptosis. Additionally, it can generate reactive oxygen species (ROS) that cause oxidative damage to cellular structures .
Comparación Con Compuestos Similares
Similar Compounds
- N,N’-Bis(4-pyridylmethyl)-naphthalene diimide
- N,N’-Bis(2,2,6,6-tetramethyl-4-piperidinyl)-1,6-hexanediamine
- N,N’-Bis(4-(hexyloxy)-[1,1’-biphenyl]-4-yl)thiophen-2-amine
Uniqueness
N,N’-Bis(4-(benzoylamino)-9,10-dihydro-9,10-dioxo-1-anthryl)isophthaldiamide stands out due to its unique combination of anthracene and isophthaldiamide moieties, which impart distinct photophysical and chemical properties. This makes it particularly valuable in applications requiring strong fluorescence and specific reactivity .
Propiedades
Número CAS |
83721-65-7 |
|---|---|
Fórmula molecular |
C50H30N4O8 |
Peso molecular |
814.8 g/mol |
Nombre IUPAC |
1-N,3-N-bis(4-benzamido-9,10-dioxoanthracen-1-yl)benzene-1,3-dicarboxamide |
InChI |
InChI=1S/C50H30N4O8/c55-43-31-18-7-9-20-33(31)45(57)41-37(24-22-35(39(41)43)51-47(59)27-12-3-1-4-13-27)53-49(61)29-16-11-17-30(26-29)50(62)54-38-25-23-36(52-48(60)28-14-5-2-6-15-28)40-42(38)46(58)34-21-10-8-19-32(34)44(40)56/h1-26H,(H,51,59)(H,52,60)(H,53,61)(H,54,62) |
Clave InChI |
MQKBBQMUWZYVCS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)NC2=C3C(=C(C=C2)NC(=O)C4=CC(=CC=C4)C(=O)NC5=C6C(=C(C=C5)NC(=O)C7=CC=CC=C7)C(=O)C8=CC=CC=C8C6=O)C(=O)C9=CC=CC=C9C3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


